N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-8-4-9(16-5-8)10(13)12-6-11(14)2-3-15-7-11/h4-5,14H,2-3,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIPFORGBOSOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2(CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylthiophene-2-carboxamide typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization and hydrolysis of 3,4-dibromo-1-methoxybutane.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroboration of dihydrofuran using various borane reagents.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2-bromo-4-methylthiophene with appropriate reagents.
Coupling Reaction: The final step involves coupling the tetrahydrofuran derivative with the thiophene derivative under suitable conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Introduction of various substituents on the thiophene ring.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antiviral Research:
N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylthiophene-2-carboxamide has been investigated for its antiviral properties, particularly against hepatitis delta virus. The compound's structure allows it to inhibit viral replication pathways by targeting viral enzymes critical for the virus's life cycle. -
Anticancer Activity:
Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives have shown growth inhibition in various cancer cell lines, suggesting potential applications in cancer therapeutics . -
Enzyme Inhibition:
The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression. This includes potential interactions with enzymes that play roles in neurodegenerative diseases, which could lead to new therapeutic strategies .
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity: Similar compounds have demonstrated effectiveness against common pathogens, suggesting that this compound could also exhibit antimicrobial properties.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 256 µg/mL |
| Staphylococcus aureus | 128 µg/mL |
- Cytotoxicity Studies: Investigations into the cytotoxic effects of the compound have shown promising results against human cancer cell lines, indicating selective cytotoxicity while sparing normal cells.
Case Study 1: Immune Modulation
A study focused on the immune-modulating effects of the compound using mouse splenocytes revealed that at a concentration of 100 nM, the compound enhanced immune cell activity significantly. It was observed that the compound could rescue mouse immune cells to 92% viability at this concentration.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective potential of the compound. Results indicated a reduction in oxidative stress markers in neuronal cells exposed to toxic agents, suggesting possible therapeutic roles in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The thiophene ring can participate in π-π interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran Derivatives: Compounds like 3-hydroxytetrahydrofuran and its derivatives.
Thiophene Derivatives: Compounds such as 2-bromo-4-methylthiophene and its analogs.
Uniqueness
N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylthiophene-2-carboxamide is unique due to the combination of its tetrahydrofuran and thiophene rings, along with the presence of both hydroxyl and carboxamide functional groups.
Biological Activity
N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylthiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 227.28 g/mol
- CAS Number : 1933482-07-5
The presence of both the hydroxyoxolan ring and the methylthiophene group contributes to its unique chemical properties, which are essential for its biological activities .
The biological activity of this compound is primarily mediated through interactions with specific molecular targets such as enzymes or receptors. The hydroxyoxolan moiety may enhance binding affinity, while the thiophene ring could influence the compound's reactivity. Key proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for various metabolic pathways, potentially affecting viral replication or cellular signaling.
- Receptor Modulation : It may modulate receptor activity, influencing physiological responses in target cells .
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activities. Specifically, it has been noted for potential efficacy against viral infections, including hepatitis delta virus. The mechanism involves disrupting nucleic acid synthesis or interfering with protein synthesis in viral pathogens .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections. Its ability to inhibit bacterial growth could be linked to its interaction with bacterial enzymes or cell wall synthesis pathways .
In Vitro Studies
In vitro assays have demonstrated that this compound can significantly inhibit the growth of certain viral strains at specific concentrations. For instance, a study found that concentrations as low as 10 µM resulted in notable antiviral effects against selected viruses, highlighting its potential as a therapeutic agent .
Comparative Analysis Table
| Biological Activity | Concentration (µM) | Effectiveness |
|---|---|---|
| Antiviral Activity | 10 | Significant inhibition observed |
| Antimicrobial Activity | 50 | Moderate inhibition observed |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylthiophene-2-carboxamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The compound’s synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with a hydroxylated oxolane-containing amine. Key steps include:
- Coupling Agents : Use carbodiimide-based reagents (e.g., DCC or EDC) with DMAP as a catalyst to activate the carboxylic acid .
- Solvent Optimization : Dichloromethane or DMF under anhydrous conditions at 0–25°C improves reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
- Critical Parameters : Monitor reaction progress via TLC or LC-MS to avoid over-activation of intermediates, which can lead to side products.
Q. How can the molecular structure of this compound be rigorously characterized?
- Analytical Workflow :
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene C-4 methyl group at δ ~2.5 ppm; oxolane hydroxy proton at δ ~4.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out impurities .
- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry at the oxolane hydroxy group .
Advanced Research Questions
Q. What experimental approaches can resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across cell lines)?
- Methodological Answer :
- Assay Standardization : Use synchronized cell lines (e.g., M-HeLa, PC3) with matched passage numbers to reduce variability .
- Dose-Response Validation : Perform triplicate experiments with positive controls (e.g., Sorafenib) and normalize data to cell viability markers (e.g., ATP levels via luminescence) .
- Mechanistic Follow-Up : Employ siRNA knockdown or competitive binding assays to confirm target specificity if activity varies .
- Case Study : Inconsistent cytotoxicity against PC3 cells may arise from differential expression of metabolic enzymes (e.g., CYP450 isoforms); test with enzyme inhibitors (e.g., ketoconazole) to assess metabolic stability .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., tankyrase enzymes)?
- Workflow :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on hydrogen bonds between the carboxamide group and tankyrase’s catalytic domain (e.g., Gly1182, Ser1221) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex, particularly at the oxolane hydroxy moiety .
- SAR Analysis : Compare with analogs (e.g., N-(furan-2-ylmethyl) derivatives) to identify critical substituents for potency .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Approaches :
- Solvent Screening : Test mixed solvents (e.g., DMSO/water, acetone/hexane) to induce slow crystallization .
- Temperature Gradients : Use a thermal cycler to gradually lower temperature from 40°C to 4°C over 72 hours .
- Additives : Introduce small-molecule "crystal helpers" (e.g., n-octanol) to stabilize lattice formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
